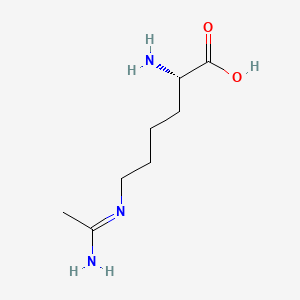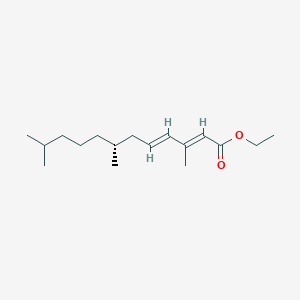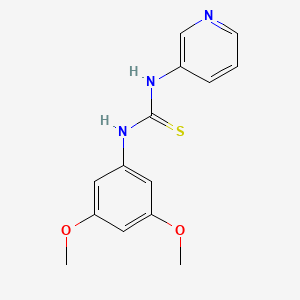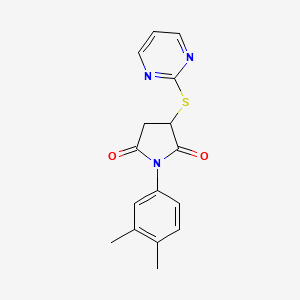
L-NIL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-NIL can be synthesized through a multi-step process involving the reaction of L-lysine with ethyl chloroformate to form an intermediate, which is then reacted with ethylamine to produce the final product. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and water, with the reactions being carried out at room temperature .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
L-NIL primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include ethyl chloroformate, ethylamine, and various solvents like DMSO and water. The reactions are typically carried out at room temperature, although some steps may require heating .
Major Products
The major product formed from the synthesis of this compound is N6-(1-iminoethyl)-L-lysine itself. Other products may include intermediates and by-products that are removed during the purification process .
Aplicaciones Científicas De Investigación
L-NIL has a wide range of applications in scientific research:
Mecanismo De Acción
L-NIL exerts its effects by selectively inhibiting inducible nitric oxide synthase (iNOS). This enzyme is responsible for the production of nitric oxide in response to inflammatory stimuli. By inhibiting iNOS, this compound reduces the levels of nitric oxide, thereby modulating various physiological and pathological processes. The molecular targets of this compound include the active site of iNOS, where it binds and prevents the conversion of L-arginine to nitric oxide .
Comparación Con Compuestos Similares
Similar Compounds
N6-(1-iminoethyl)-L-ornithine (L-NIO): Similar in structure to L-NIL but lacks selectivity for iNOS.
N6-(1-iminoethyl)-L-arginine (L-NMA): Another iNOS inhibitor but with lower potency compared to this compound.
N6-(1-iminoethyl)-L-homoarginine (L-NHA): Similar to this compound but with different selectivity and potency profiles.
Uniqueness
This compound is unique due to its high selectivity for inducible nitric oxide synthase over other isoforms of nitric oxide synthase, such as neuronal and endothelial nitric oxide synthase. This selectivity makes it a valuable tool in research focused on the specific inhibition of iNOS .
Propiedades
Fórmula molecular |
C8H17N3O2 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
(2S)-2-amino-6-(1-aminoethylideneamino)hexanoic acid |
InChI |
InChI=1S/C8H17N3O2/c1-6(9)11-5-3-2-4-7(10)8(12)13/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13)/t7-/m0/s1 |
Clave InChI |
ONYFNWIHJBLQKE-ZETCQYMHSA-N |
SMILES isomérico |
CC(=NCCCC[C@@H](C(=O)O)N)N |
SMILES canónico |
CC(=NCCCCC(C(=O)O)N)N |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B1223687.png)
![[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone](/img/structure/B1223689.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-fluorobenzamide](/img/structure/B1223691.png)



![6,7-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B1223700.png)
![2-(3-methylphenyl)-N-[4-(4-morpholinyl)phenyl]-4-quinazolinamine](/img/structure/B1223701.png)
![[4-(2-Methylphenyl)-1-piperazinyl]-(5-propyl-3-thiophenyl)methanone](/img/structure/B1223702.png)
![N~1~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[(5-METHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B1223705.png)
![(5Z)-1-(4-chlorophenyl)-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1223706.png)
